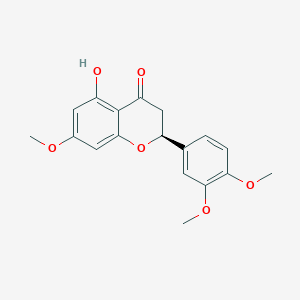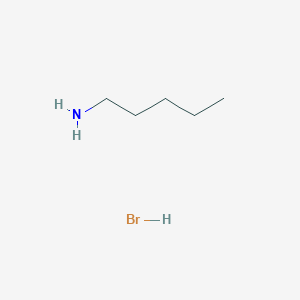
Pentylamine hydrobromide
Vue d'ensemble
Description
Pentylamine hydrobromide is not directly mentioned in the provided papers, but related compounds and synthesis methods can offer insights into its characteristics. Pentylamine, an alkyl amine, when combined with hydrobromic acid, would form pentylamine hydrobromide, a quaternary ammonium salt. This compound would likely share properties with other similar alkylammonium bromides, such as 1-methyl-3-pentylimidazolium bromide, which is synthesized and characterized in one of the studies .
Synthesis Analysis
The synthesis of related compounds provides a framework for understanding how pentylamine hydrobromide might be synthesized. For instance, the scalable synthesis of 1-bicyclo[1.1.1]pentylamine is achieved through a reaction involving di-tert-butyl azodicarboxylate and phenylsilane, followed by deprotection and reduction steps . Similarly, 1,3-dimethyl-pentylamine hydrochloride is synthesized from ethyl acetoacetate and 2-butyl bromide through a multi-step process . These methods suggest that the synthesis of pentylamine hydrobromide could also involve multi-step reactions, starting from simple precursors and employing protective groups and reduction steps.
Molecular Structure Analysis
The molecular structure of pentylamine hydrobromide would consist of a pentyl group attached to an amine, which is protonated to form the ammonium ion, and a bromide counterion. The structure of 1-methyl-3-pentylimidazolium bromide, a related compound, is confirmed using various characterization techniques such as NMR and IR spectroscopy . These techniques could similarly be used to analyze the structure of pentylamine hydrobromide.
Chemical Reactions Analysis
The chemical reactivity of pentylamine hydrobromide can be inferred from the reactions of similar compounds. For example, the synthesis of C3-halo substituted bicyclo[1.1.1]pentylamines involves radical addition reactions , and the bromination of various substrates using pentylpyridinium tribromide demonstrates the reactivity of bromine-containing compounds . Pentylamine hydrobromide would likely undergo reactions typical of alkylammonium salts, such as nucleophilic substitution and elimination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pentylamine hydrobromide can be deduced from studies on similar compounds. The ionic liquid 1-methyl-3-pentylimidazolium bromide's interactions with amino acids are studied using volumetric and acoustic methods, providing insights into solute-solute and solute-solvent interactions . These methods could be applied to pentylamine hydrobromide to understand its behavior in solution. Additionally, the study of pentylamine's conversion on a MoO3-Al2O3 catalyst reveals its stability and reactivity under various conditions, which could be relevant to pentylamine hydrobromide .
Applications De Recherche Scientifique
Catalytic Reactions and Equilibrium Studies
- Pentylamine has been studied for its role in various catalytic reactions. Research by Sonnemans and Mars (1974) focused on the conversion of pentylamine on a MoO3-Al2O3 catalyst. They observed reactions like cracking to pentene and ammonia, hydrocracking to pentane and ammonia, dehydrogenation to pentanimine and butylcarbonitrile, and disproportionation to ammonia and dipentylamine. The study found that the equilibrium between pentylamine, dipentylamine, and ammonia was established under most experimental conditions, providing insights into reaction dynamics and equilibrium constants at different temperatures (Sonnemans & Mars, 1974).
Metabolic Studies and Enzymatic Interactions
- Symes, Missala, and Sourkes (1971) investigated the metabolism of n-Pentylamine, highlighting its conversion by monoamine oxidase. Their study showed that n-Pentylamine is rapidly converted to CO2 in rats, and the rate of this catabolism is influenced by nutritional iron deficiency. This work has implications for understanding the role of dietary elements in enzyme activity and metabolism (Symes, Missala, & Sourkes, 1971).
Photocatalytic Degradation Studies
- The research by Low, McEvoy, and Matthews (1991) focused on the photocatalytic oxidation of primary, secondary, and tertiary amines, including n-pentylamine. They studied the formation of ammonium and nitrate ions during the degradation of these compounds over a UV-illuminated film of TiO2. Their findings contribute to the understanding of the environmental impact and degradation pathways of organic compounds containing nitrogen atoms (Low, McEvoy, & Matthews, 1991).
Biochemical and Therapeutic Applications
- The properties of pentylamine derivatives have been explored in various biochemical contexts. For example, the study of pH-responsive poly(styrene-alt-maleic anhydride) alkylamide copolymers, including pentylamine derivatives, by Henry et al. (2006), demonstrates their potential in intracellular drug delivery. These polymers exhibit pH-dependent membrane-destabilizing activity, which can be controlled by varying the length of the alkylamine group. This research has implications for the development of novel drug delivery systems (Henry et al., 2006).
Propriétés
IUPAC Name |
pentan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.BrH/c1-2-3-4-5-6;/h2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKHSTWGKTQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentylamine hydrobromide | |
CAS RN |
7334-94-3 | |
| Record name | 1-Pentanamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



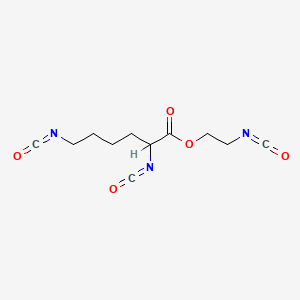
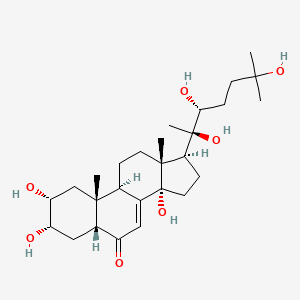
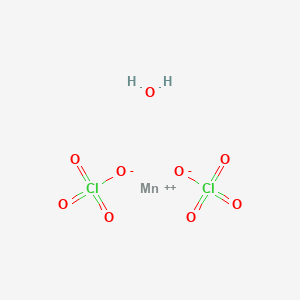
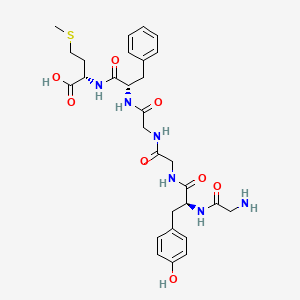
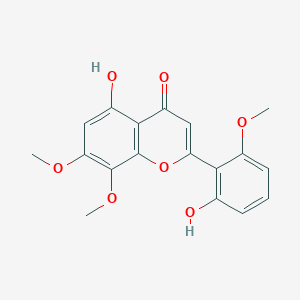
![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)
![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)
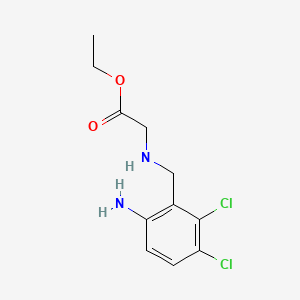
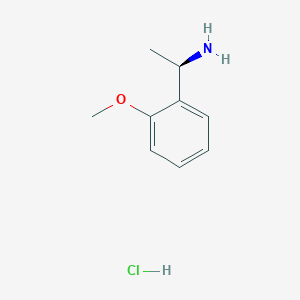
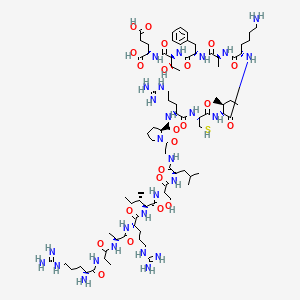
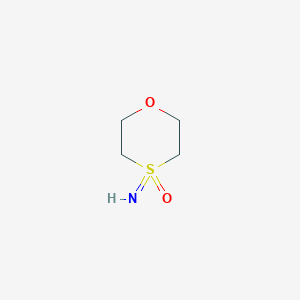
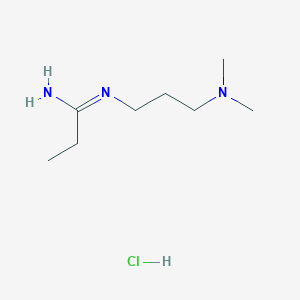
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)
